(R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline

Chiral Resolution Stereoselective Synthesis Analytical Reference Standard

(R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline (CAS 1344936-01-1) is a chiral aromatic amine with the molecular formula C10H15FN2 and a molecular weight of 182.24 g/mol. The compound features a chiral center at the alpha-carbon of the aminoethyl group, designated with (R)-stereochemistry.

Molecular Formula C10H15FN2
Molecular Weight 182.24 g/mol
Cat. No. B13545593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline
Molecular FormulaC10H15FN2
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)F)N(C)C)N
InChIInChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m1/s1
InChIKeyAXTDJCWTDXAMFC-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline: A Chiral Aromatic Amine Scaffold for Medicinal Chemistry and Targeted Synthesis


(R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline (CAS 1344936-01-1) is a chiral aromatic amine with the molecular formula C10H15FN2 and a molecular weight of 182.24 g/mol. The compound features a chiral center at the alpha-carbon of the aminoethyl group, designated with (R)-stereochemistry . The 4-fluoro substituent on the aromatic ring enhances metabolic stability, while the N,N-dimethylaniline core provides a versatile scaffold for further functionalization. This compound is commercially available as a single enantiomer at ≥97% purity for research and development applications .

Why (R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline Cannot Be Interchanged with Racemic or (S)-Analogs


Generic substitution with racemic 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline (CAS 1019602-10-8) or the (S)-enantiomer (CAS 1344935-99-4) introduces uncontrolled variables in stereoselective assays and asymmetric syntheses. The chiral center at the alpha-carbon determines spatial orientation during target engagement, where the (R)-enantiomer may exhibit quantitatively different receptor binding or enzymatic activity compared to its (S)-counterpart. In related chiral amine scaffolds such as (R)-2-(1-aminoethyl)-4-fluorophenol, only the (R)-configuration functions as the requisite intermediate in the synthesis of FDA-approved TRK inhibitors including repotrectinib, underscoring the procurement-critical nature of stereochemical identity [1].

Quantitative Differentiation Evidence for (R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline in Scientific Selection


Enantiomeric Purity Specification: (R)-Enantiomer Versus Racemic Mixture

The (R)-enantiomer of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline is commercially available as a single stereoisomer with a minimum purity specification of 97% and defined stereochemical identity (R-configuration). In contrast, the racemic mixture (CAS 1019602-10-8) contains a 50:50 distribution of (R)- and (S)-enantiomers, a known confounder in stereospecific biological assays where one enantiomer may be inactive or exhibit opposing pharmacology .

Chiral Resolution Stereoselective Synthesis Analytical Reference Standard

Human TAAR1 Agonist Activity of the Racemic Scaffold

The racemic 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline scaffold demonstrates agonist activity at human trace amine-associated receptor 1 (hTAAR1) with an EC50 value of 23 nM when assessed in recombinant HEK293 cells via cAMP accumulation assay after 30 minutes. The compound exhibits approximately 3.8-fold selectivity for human TAAR1 over rat TAAR1 (EC50 = 87 nM) in the same assay system, providing a species-selectivity baseline for in vivo model selection [1].

GPCR Pharmacology TAAR1 Agonist Neuropsychiatric Drug Discovery

In Vitro Metabolic Stability of the Racemic Scaffold in Liver Microsomes

The racemic 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline scaffold undergoes substantial hepatic metabolism, with 83% of the parent compound metabolized after a 30-minute incubation in mouse liver microsomes (MLM) and 62% metabolized in human liver microsomes (HLM) under identical conditions. This species-dependent metabolic profile suggests the scaffold may require structural optimization or prodrug strategies for applications requiring sustained systemic exposure in rodent models [1].

ADME Profiling Metabolic Stability Lead Optimization

Structural Analogy to Validated Chiral TRK Inhibitor Intermediate

The (R)-2-(1-aminoethyl)-4-fluorophenyl scaffold constitutes the key chiral amine intermediate in the synthesis of repotrectinib, an FDA-approved tropomyosin receptor kinase (TRK) inhibitor. (R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline shares an identical (R)-2-(1-aminoethyl)-4-fluorophenyl core, differing only in the N,N-dimethyl substitution at the para-amino position. This close structural homology positions the compound as a privileged chiral scaffold for TRK-targeted medicinal chemistry programs [1][2].

TRK Inhibition Chiral Intermediate Synthesis Oncology Drug Development

High-Value Application Scenarios for (R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline Based on Quantitative Evidence


Stereoselective TRK Inhibitor Lead Optimization

Based on structural homology to the (R)-2-(1-aminoethyl)-4-fluorophenol core of repotrectinib, this compound serves as a chiral building block for synthesizing N,N-dimethyl-substituted analogs in TRK-targeted oncology programs. The defined (R)-stereochemistry ensures that SAR studies evaluate the pharmacologically relevant enantiomer, eliminating confounding data from racemic mixtures. Procurement of the single (R)-enantiomer is essential for maintaining stereochemical fidelity during lead optimization and for generating interpretable potency data against TRK isoforms [1][2].

TAAR1 Agonist Pharmacology with Defined Stereochemistry

Given the racemic scaffold's hTAAR1 EC50 of 23 nM, the (R)-enantiomer is the appropriate procurement choice for determining whether stereochemistry enhances or diminishes TAAR1 engagement. In GPCR pharmacology, enantiomers frequently display divergent agonist efficacy, with one stereoisomer conferring the majority of target engagement. Using the defined (R)-enantiomer rather than the racemate enables unambiguous interpretation of structure-activity relationships and eliminates the 50% inactive component present in racemic material [3].

Chiral Analytical Reference Standard Development

The ≥97% purity single (R)-enantiomer, with its distinct CAS number (1344936-01-1) separate from the racemate (1019602-10-8) and (S)-enantiomer (1344935-99-4), enables its use as a chiral analytical reference standard. It provides a well-defined retention time and spectroscopic signature for method validation in chiral HPLC or SFC assays designed to monitor enantiomeric purity during asymmetric synthesis or resolution processes .

Quote Request

Request a Quote for (R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.